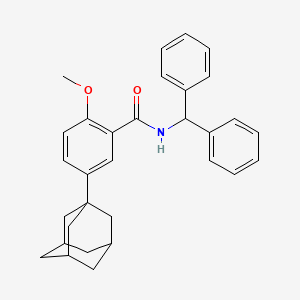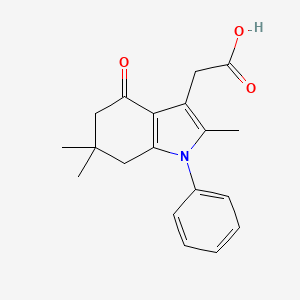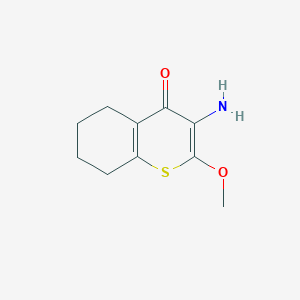![molecular formula C26H21N5O4S B4319574 2-[2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOIC ACID](/img/structure/B4319574.png)
2-[2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOIC ACID
概要
説明
2-[2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOIC ACID is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of acridine, triazole, and benzoic acid moieties, which contribute to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivative, followed by the introduction of the triazole ring through cyclization reactions. The final steps involve the attachment of the benzoic acid moiety and the formation of the thioacetyl linkage. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity this compound.
化学反応の分析
Types of Reactions
2-[2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while reduction can produce various triazole-containing compounds.
科学的研究の応用
2-[2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOIC ACID has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: The compound’s properties make it suitable for applications in materials science and chemical engineering.
作用機序
The mechanism by which 2-[2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOIC ACID exerts its effects involves interactions with specific molecular targets and pathways. The acridine moiety can intercalate with DNA, disrupting replication and transcription processes. The triazole ring may interact with enzymes and receptors, modulating their activity. The overall effect is a combination of these interactions, leading to the compound’s observed biological activities.
類似化合物との比較
Similar Compounds
4-Iodobenzoic acid: This compound shares the benzoic acid moiety but lacks the acridine and triazole rings, resulting in different chemical properties and reactivity.
Other acridine derivatives: Compounds containing the acridine moiety but with different substituents can exhibit varying biological activities and chemical behaviors.
Uniqueness
2-[2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOIC ACID is unique due to its combination of acridine, triazole, and benzoic acid moieties
特性
IUPAC Name |
2-[[2-[[4-methyl-5-[(9-oxoacridin-10-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O4S/c1-30-22(14-31-20-12-6-3-9-17(20)24(33)18-10-4-7-13-21(18)31)28-29-26(30)36-15-23(32)27-19-11-5-2-8-16(19)25(34)35/h2-13H,14-15H2,1H3,(H,27,32)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOLEHDNUWIXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(dibenzo[b,d]furan-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline](/img/structure/B4319516.png)
![1,3-dimethyl-5-{[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4319522.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B4319536.png)
![6-{[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]sulfonyl}-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4319538.png)
![5,8-dimethoxy-4-methyl-2-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}piperazin-1-yl)quinoline](/img/structure/B4319545.png)
![1-[4-(PHENYLSULFONYL)PIPERAZINO]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-PROPANONE](/img/structure/B4319557.png)
methanone](/img/structure/B4319560.png)
![6,7,8,9-tetrafluoro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B4319563.png)


![METHYL 3-(BENZYLSULFANYL)-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}PROPANOATE](/img/structure/B4319595.png)

